molecular formula C30H30N4O B303259 (2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one

(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one

Cat. No. B303259
M. Wt: 462.6 g/mol
InChI Key: LKSYGZBTKUVKQG-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is a pyrrolizine derivative that has been synthesized through a multi-step process. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The mechanism of action of (2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one is still being studied. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of (2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one is its potential as a fluorescent probe for the detection of metal ions. This could be useful in lab experiments that involve the detection of metal ions in biological samples. However, one limitation of this compound is that its mechanism of action is still being studied, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving (2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one. One direction is to continue studying its mechanism of action, particularly its ability to inhibit the activity of enzymes such as COX-2. Another direction is to study its potential as a photosensitizer in photodynamic therapy, particularly for the treatment of cancer. Additionally, further research could be done on its potential as a fluorescent probe for the detection of metal ions, and its applications in other areas of scientific research could be explored.

Synthesis Methods

The synthesis of (2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 4-methylaniline with 2,3-dihydropyrrolizin-1-one to form an intermediate compound. This intermediate is then reacted with another molecule of 4-methylaniline to form the final product.

Scientific Research Applications

(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one has potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and it has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Product Name

(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one

Molecular Formula

C30H30N4O

Molecular Weight

462.6 g/mol

IUPAC Name

(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one

InChI

InChI=1S/C30H30N4O/c1-20-3-7-22(8-4-20)31-17-24-11-13-28-26(15-16-33(24)28)27-19-34-25(12-14-29(34)30(27)35)18-32-23-9-5-21(2)6-10-23/h3-14,31-32H,15-19H2,1-2H3/b27-26+

InChI Key

LKSYGZBTKUVKQG-CYYJNZCTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=CC=C\3N2CC/C3=C\4/CN5C(=CC=C5C4=O)CNC6=CC=C(C=C6)C

SMILES

CC1=CC=C(C=C1)NCC2=CC=C3N2CCC3=C4CN5C(=CC=C5C4=O)CNC6=CC=C(C=C6)C

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C3N2CCC3=C4CN5C(=CC=C5C4=O)CNC6=CC=C(C=C6)C

Origin of Product

United States

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